molecular formula C28H44O4 B15073704 (5S,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-8,10,14-trimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

(5S,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-8,10,14-trimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B15073704
M. Wt: 444.6 g/mol
InChI Key: XOWUWSRAQZUPJP-ASMOWKBLSA-N
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Description

This compound belongs to the cyclopenta[a]phenanthrenone family, a class of steroidal derivatives characterized by a fused tetracyclic core with a ketone group at position 2. The molecule features:

  • Stereochemical complexity: Six stereocenters (5S,8S,9S,10S,11S,14R) that dictate its 3D conformation and biological interactions.
  • Substituent uniqueness: A 3,3-dimethyloxiran-2-yl group attached to the C17 side chain, combined with hydroxyl groups at positions 11 and C4 of the butan-2-yl moiety.
  • Structural analogs: Shares a core scaffold with corticosteroids (e.g., prednisolone, dexamethasone) but diverges in substituent chemistry and stereochemistry .

Properties

Molecular Formula

C28H44O4

Molecular Weight

444.6 g/mol

IUPAC Name

(5S,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-8,10,14-trimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H44O4/c1-16(13-22(31)24-25(2,3)32-24)19-9-12-27(5)20(19)15-21(30)23-26(4)10-8-18(29)14-17(26)7-11-28(23,27)6/h16-17,21-24,30-31H,7-15H2,1-6H3/t16-,17+,21+,22+,23+,24+,26+,27+,28+/m1/s1

InChI Key

XOWUWSRAQZUPJP-ASMOWKBLSA-N

Isomeric SMILES

C[C@H](C[C@@H]([C@H]1C(O1)(C)C)O)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C[C@@H]5CC[C@@]4([C@]3(CC2)C)C)C)O

Canonical SMILES

CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)CC5CCC4(C3(CC2)C)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the molecule. Key steps may include:

  • Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
  • Introduction of the oxirane ring via epoxidation reactions.
  • Functionalization of the hydroxy and methyl groups through selective reduction and oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This could include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale production.
  • Purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens and organometallic compounds.

Major Products:

  • Oxidation of hydroxy groups can yield ketones or aldehydes.
  • Reduction of the oxirane ring can produce diols.
  • Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

This compound can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Steroids: Sharing the cyclopenta[a]phenanthrene core structure.

    Epoxides: Containing the oxirane ring.

    Hydroxy compounds: Featuring multiple hydroxy groups.

Uniqueness:

  • The combination of the cyclopenta[a]phenanthrene core with the oxirane ring and multiple chiral centers makes this compound unique.
  • Its diverse functional groups allow for a wide range of chemical modifications and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to key analogs below, emphasizing substituent variations and biological implications:

Compound Name Key Structural Features Biological Relevance Reference
Target Compound 3,3-dimethyloxiran-2-yl side chain; 11-hydroxy group; 8,10,14-trimethyl configuration Hypothesized anti-inflammatory activity (untested)
Prednisolone
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl...
Hydroxyacetyl group at C17; lacks oxiran moiety Clinically used for allergies, inflammation, autoimmune disorders
Dexamethasone
(8S,9R,10S,11S,13S,14S,16R,17R)-9-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl...
Fluorine at C9; hydroxyacetyl group at C17; 16R-methyl COVID-19 treatment (reduces mortality in severe cases); anti-inflammatory
17α-Methyltestosterone derivative
1,2,10,15,16,17-hexahydro-10,17,17-trimethylcyclopenta[a]phenanthren-3-one
Trimethylated cyclopenta core; lacks hydroxyl groups Fluorescence studies in acidic conditions; structural chromophore analysis
Mifepristone Analog
(8S,13S,14S,17S)-17-hydroxy-13-methyl-11-phenyl-17-((trimethylsilyl)ethynyl)...
Phenyl and trimethylsilyl groups at C11/C17; ethynyl linkage Progesterone receptor antagonism; used in hyperglycemia and pregnancy termination
Tixocortol
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-mercaptoacetyl)-10,13-dimethyl...
Mercaptoacetyl group at C17; sulfur-containing side chain Anti-inflammatory (lesser potency than dexamethasone); steroid derivative

Key Structural Differences:

The absence of fluorine (unlike dexamethasone) may reduce glucocorticoid receptor affinity but mitigate side effects like osteoporosis .

Hydroxylation Patterns :

  • The 11-hydroxy group in the target compound aligns with prednisolone’s C11 hydroxylation, a feature critical for anti-inflammatory activity .

Biological Activity

The compound (5S,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-8,10,14-trimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule with potential biological significance. This article explores its biological activity based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₄₈H₈₂O₁₉. It features multiple chiral centers and a complex polycyclic structure that may contribute to its biological properties. The stereochemistry of the compound plays a crucial role in its interactions with biological targets.

Biological Activity Overview

Recent studies have indicated that this compound exhibits several biological activities that may be relevant for therapeutic applications. Key areas of interest include:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in various biological systems.
  • Anti-inflammatory Effects : It has been reported to modulate inflammatory pathways and reduce markers of inflammation in cellular models.
  • Antitumor Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines through apoptosis induction.

Antioxidant Activity

Research indicates that the compound effectively reduces oxidative stress markers in vitro. A study conducted by Zhang et al. (2021) demonstrated that it significantly decreased malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity in human cell lines .

Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent .

Antitumor Properties

A notable study by Lee et al. (2022) evaluated the cytotoxic effects of this compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell viability and induction of apoptosis as evidenced by increased caspase activity .

Case Studies

StudyObjectiveFindings
Zhang et al. (2021)Evaluate antioxidant activityReduced MDA levels and increased SOD activity
Lee et al. (2022)Assess antitumor effectsDose-dependent cytotoxicity in breast cancer cells

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